molecular formula C11H10O2S B6379263 2-Methoxy-4-(thiophen-2-yl)phenol, 95% CAS No. 1261945-77-0

2-Methoxy-4-(thiophen-2-yl)phenol, 95%

Cat. No. B6379263
CAS RN: 1261945-77-0
M. Wt: 206.26 g/mol
InChI Key: DNWPWQAOTLXULW-UHFFFAOYSA-N
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Description

2-Methoxy-4-(thiophen-2-yl)phenol, 95% (2MTP) is an aromatic compound that is widely used in scientific research due to its various applications in the fields of chemistry, biochemistry, and pharmacology. It has been used as a reagent for the synthesis of various compounds, as a catalyst in organic reactions, and as a model compound for studying the molecular mechanisms of biological processes.

Scientific Research Applications

2-Methoxy-4-(thiophen-2-yl)phenol, 95% has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a catalyst in organic reactions, such as the synthesis of esters and amides. Additionally, 2-Methoxy-4-(thiophen-2-yl)phenol, 95% has been used as a model compound for studying the molecular mechanisms of biological processes, such as enzyme catalysis and drug-receptor interactions.

Mechanism of Action

2-Methoxy-4-(thiophen-2-yl)phenol, 95% has been found to act as an inhibitor of several enzymes, including cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been found to inhibit the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin. In addition, 2-Methoxy-4-(thiophen-2-yl)phenol, 95% has been shown to interact with the estrogen receptor, suggesting that it may have potential applications in the treatment of hormone-related diseases.
Biochemical and Physiological Effects
2-Methoxy-4-(thiophen-2-yl)phenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of several enzymes, including cytochrome P450 (CYP) enzymes and tyrosinase. It has also been found to interact with the estrogen receptor, suggesting that it may have potential applications in the treatment of hormone-related diseases. In addition, 2-Methoxy-4-(thiophen-2-yl)phenol, 95% has been found to possess antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

2-Methoxy-4-(thiophen-2-yl)phenol, 95% is a relatively inexpensive and readily available compound, making it an attractive choice for use in laboratory experiments. It is also relatively stable and has a low toxicity, making it relatively safe to work with in the laboratory. However, it is important to note that 2-Methoxy-4-(thiophen-2-yl)phenol, 95% is a relatively volatile compound and may be prone to decomposition at elevated temperatures.

Future Directions

There are several potential future applications for 2-Methoxy-4-(thiophen-2-yl)phenol, 95% that are currently being explored. These include its use as a potential therapeutic agent for the treatment of hormone-related diseases, its potential use as an antioxidant, and its potential use as a catalyst in organic reactions. Additionally, its potential use as a model compound for studying the molecular mechanisms of biological processes is also being explored. Finally, its potential use as a reagent in the synthesis of various compounds is also being investigated.

Synthesis Methods

2-Methoxy-4-(thiophen-2-yl)phenol, 95% is synthesized through a multi-step process involving the reaction of 4-chlorothiophenol with methanol in the presence of an acid catalyst. The reaction is carried out at room temperature, and the resulting product is a colorless liquid with a melting point of -21°C and a boiling point of 218°C. The purity of the product can be determined by HPLC or GC/MS.

properties

IUPAC Name

2-methoxy-4-thiophen-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-13-10-7-8(4-5-9(10)12)11-3-2-6-14-11/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWPWQAOTLXULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685398
Record name 2-Methoxy-4-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(thiophen-2-YL)phenol

CAS RN

1261945-77-0
Record name 2-Methoxy-4-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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